molecular formula C19H22N2O2 B1680780 Sarpagine CAS No. 482-68-8

Sarpagine

Cat. No.: B1680780
CAS No.: 482-68-8
M. Wt: 310.4 g/mol
InChI Key: VTVQHYQGTTVKDE-VWFUFAFFSA-N
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Chemical Reactions Analysis

Types of Reactions: Sarpagine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Pictet-Spengler cyclization is a notable reaction used to form the C2-C3 bond in the indole-fused azabicyclo[3.3.1]nonane structure .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N4-methyltalpinine and O-acetyltalpinine, which exhibit significant biological activities .

Comparison with Similar Compounds

Sarpagine is structurally related to other monoterpenoid indole alkaloids, such as ajmaline, koumine, and vellosimine . Compared to these compounds, this compound exhibits unique biological activities and structural features that make it a valuable target for drug discovery and development . The following table highlights some similar compounds and their key characteristics:

Compound Key Characteristics
Ajmaline Antiarrhythmic agent, high affinity for sodium channels
Koumine Antimalarial and anti-inflammatory activities
Vellosimine Modest anticancer activity, structural similarity to this compound

Properties

CAS No.

482-68-8

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol

InChI

InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12-,15?,17+,18+/m1/s1

InChI Key

VTVQHYQGTTVKDE-VWFUFAFFSA-N

SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO

Appearance

Solid powder

482-68-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sarpagine;  Raupin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Sarpagine?

A1: this compound has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. [, ]

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several spectroscopic techniques have been employed to characterize this compound. These include single-crystal X-ray diffraction, Fourier Transform Infrared Spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , , ]

Q3: What is the absolute configuration of this compound?

A3: The absolute configuration of this compound has been established as 3S, 5S, 15R, 16R through single-crystal X-ray diffraction studies. []

Q4: What is the significance of the exomethylene fragment in this compound's structure?

A4: The exomethylene fragment (C18-C19=C20-C21) in this compound's polycyclic backbone consistently adopts the E-configuration, as observed in various Vinca erecta alkaloids. []

Q5: How does the presence of a carbonyl group at the C-2 position of the indole ring in this compound affect its 13C NMR spectrum?

A5: The carbonyl group influences the chemical shifts of the C-3 and C-3a carbons in the 13C NMR spectrum. This observation aids in distinguishing these signals from other carbons in the indole ring. []

Q6: What is the role of Polyneuridine aldehyde esterase in this compound biosynthesis?

A6: Polyneuridine aldehyde esterase, a highly specific enzyme, plays a crucial role in this compound biosynthesis by catalyzing the transformation of the monoterpenoid C10-unit into the C9-unit at the polyneuridine aldehyde stage. []

Q7: How is this compound distributed within the Rauvolfia tetraphylla plant?

A7: Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) studies reveal that this compound primarily accumulates in the epidermal and cortex tissues of the roots in Rauvolfia tetraphylla. []

Q8: What are the key challenges in the total synthesis of this compound and related alkaloids?

A8: The intricate structure of this compound presents challenges in its total synthesis, particularly in establishing the correct stereochemistry at various chiral centers and constructing the complex ring systems. [, , , ]

Q9: What are some key strategies employed in the total synthesis of this compound alkaloids?

A9: Various innovative strategies have been developed for the total synthesis of this compound alkaloids. Some of these include:

  • The use of chiral auxiliaries like the Schöllkopf auxiliary for the stereoselective construction of the required tryptophan unit. []
  • Employing a [5+2]-cycloaddition followed by ring enlargement to efficiently access the core structure. [, ]
  • Utilizing a biomimetic approach involving an intramolecular Mannich reaction to construct the characteristic 1-azabicyclo[2.2.2]octane ring system. []
  • Exploiting an intramolecular oxidative coupling between a ketone and a Weinreb amide to assemble the intricate 1-azabicyclo[2.2.2]octane core. []

Q10: What is the significance of synthesizing non-natural this compound derivatives?

A10: The synthesis of non-natural this compound derivatives enables structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent or selective therapeutic agents. []

Q11: What are the known biological activities of this compound and related alkaloids?

A11: this compound alkaloids exhibit a diverse range of biological activities, including:

  • Antiproliferative activity against various human cancer cell lines. []
  • NF-κB inhibitory activity, specifically observed in N(4)-methyltalpinine. []
  • Antimycobacterial activity, particularly against Isoniazid-resistant strains of Mycobacterium tuberculosis. []

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